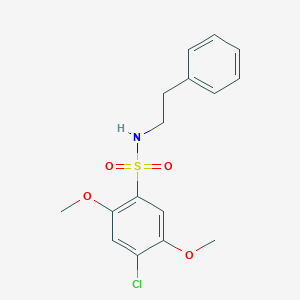![molecular formula C13H15N3O4 B273582 N-[2-(5-methoxy-6-nitro-1H-indol-3-yl)ethyl]acetamide CAS No. 313373-75-0](/img/structure/B273582.png)
N-[2-(5-methoxy-6-nitro-1H-indol-3-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-methoxy-6-nitro-1H-indol-3-yl)ethyl]acetamide, also known as MEIA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MEIA is a derivative of indole, a heterocyclic organic compound that is widely used in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-6-nitro-1H-indol-3-yl)ethyl]acetamide is not fully understood, but it is believed to act as an inhibitor of CK2 by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation and apoptosis. Inhibition of CK2 has been shown to induce apoptosis in cancer cells and to have neuroprotective effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis and to inhibit cell proliferation. In animal models of neurodegenerative diseases, this compound has been shown to have neuroprotective effects and to improve cognitive function. This compound has also been shown to have anti-inflammatory effects and to modulate the immune response.
Advantages and Limitations for Lab Experiments
N-[2-(5-methoxy-6-nitro-1H-indol-3-yl)ethyl]acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in aqueous and organic solvents. However, this compound also has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
N-[2-(5-methoxy-6-nitro-1H-indol-3-yl)ethyl]acetamide has shown promising results in various fields of research, and there are several future directions that can be explored. One potential direction is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another direction is the exploration of the structure-activity relationship of this compound and its derivatives to optimize its pharmacokinetic properties. Additionally, this compound can be used as a tool for the study of CK2 and its role in various cellular processes.
Synthesis Methods
N-[2-(5-methoxy-6-nitro-1H-indol-3-yl)ethyl]acetamide can be synthesized through a multi-step process that involves the reaction of 5-methoxy-6-nitroindole with ethyl chloroacetate, followed by reduction and acetylation. The synthesis method has been optimized to produce high yields of this compound with high purity.
Scientific Research Applications
N-[2-(5-methoxy-6-nitro-1H-indol-3-yl)ethyl]acetamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown promising results as an inhibitor of the protein kinase CK2, which is overexpressed in many types of cancer. This compound has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been used as a scaffold for the development of new drugs with improved pharmacokinetic properties.
properties
CAS RN |
313373-75-0 |
|---|---|
Molecular Formula |
C13H15N3O4 |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
N-[2-(5-methoxy-6-nitro-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H15N3O4/c1-8(17)14-4-3-9-7-15-11-6-12(16(18)19)13(20-2)5-10(9)11/h5-7,15H,3-4H2,1-2H3,(H,14,17) |
InChI Key |
BCLGLBCJLIBAHF-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-methylphenyl acetate](/img/structure/B273504.png)
![7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B273505.png)
![{2-[3-(Ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenoxy}acetic acid](/img/structure/B273506.png)




![3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B273540.png)
![Ethyl 6-bromo-8-(sec-butylamino)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B273541.png)
![2-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B273542.png)
![2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B273544.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273548.png)